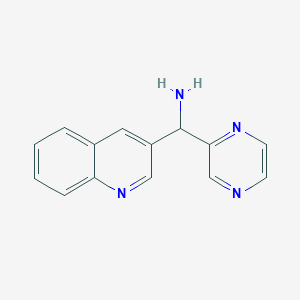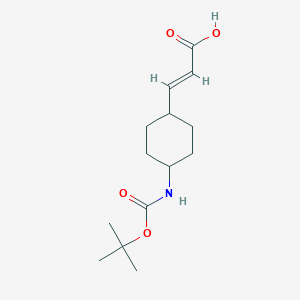
trans 3-(4-tert-Butoxycarbonylamino-cyclohexyl)-acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trans 3-(4-tert-Butoxycarbonylamino-cyclohexyl)-acrylic acid: is a synthetic organic compound with the molecular formula C14H25NO4. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group on a cyclohexyl ring, which is further connected to an acrylic acid moiety. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans 3-(4-tert-Butoxycarbonylamino-cyclohexyl)-acrylic acid typically involves the following steps:
Protection of the Amino Group: The amino group on the cyclohexyl ring is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amine.
Formation of the Acrylic Acid Moiety: The Boc-protected amine is then reacted with acryloyl chloride in the presence of a base to form the desired acrylic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acrylic acid moiety, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the double bond in the acrylic acid moiety, converting it to a saturated carboxylic acid.
Substitution: The Boc-protecting group can be removed under acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc-protecting group.
Major Products Formed:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated carboxylic acids.
Substitution: Free amines or further functionalized derivatives.
科学研究应用
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a building block in the synthesis of biologically active compounds.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
- Used in the synthesis of peptide-based drugs due to the presence of the Boc-protecting group.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Employed in the development of new polymers and coatings.
作用机制
The mechanism of action of trans 3-(4-tert-Butoxycarbonylamino-cyclohexyl)-acrylic acid is largely dependent on its specific application. In drug development, the compound may act as a prodrug, where the Boc-protecting group is removed in vivo to release the active amine. The released amine can then interact with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects. The acrylic acid moiety may also participate in covalent bonding with biological targets, enhancing the compound’s efficacy.
相似化合物的比较
Trans 3-(4-tert-Butoxycarbonylamino-cyclohexyl)-2-methylpropanoic acid: Similar structure but with a methyl group on the propanoic acid moiety.
2-(trans-4-(tert-Butoxycarbonylamino)cyclohexyl)acetic acid: Similar structure but with an acetic acid moiety instead of acrylic acid.
Uniqueness: Trans 3-(4-tert-Butoxycarbonylamino-cyclohexyl)-acrylic acid is unique due to the presence of the acrylic acid moiety, which imparts distinct reactivity and potential for further functionalization. The combination of the Boc-protecting group and the acrylic acid moiety makes it a versatile intermediate in organic synthesis and pharmaceutical research.
属性
分子式 |
C14H23NO4 |
|---|---|
分子量 |
269.34 g/mol |
IUPAC 名称 |
(E)-3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]prop-2-enoic acid |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-11-7-4-10(5-8-11)6-9-12(16)17/h6,9-11H,4-5,7-8H2,1-3H3,(H,15,18)(H,16,17)/b9-6+ |
InChI 键 |
GHIAFIVIOMXDRH-RMKNXTFCSA-N |
手性 SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)/C=C/C(=O)O |
规范 SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-4-carboxylate](/img/structure/B15311379.png)
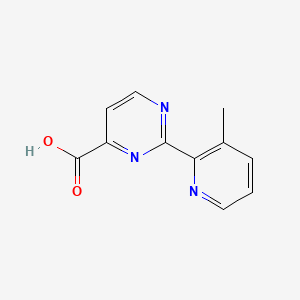
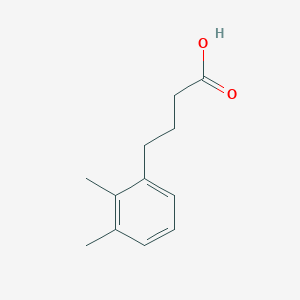
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydropyrido[2,3-d][1,3]oxazin-2-one](/img/structure/B15311402.png)
![2-chloro-N-[4-(4-chlorophenyl)-2-oxabicyclo[2.1.1]hexan-5-yl]pyridine-3-carboxamide](/img/structure/B15311408.png)
![1-(Trifluoromethyl)-5-azaspiro[2.3]hexane](/img/structure/B15311418.png)
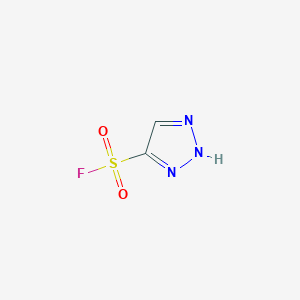
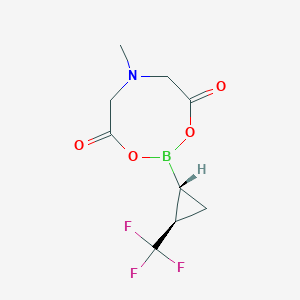
![rac-tert-butylN-[(1s,4s)-4-[(methylamino)methyl]cyclohexyl]carbamate](/img/structure/B15311433.png)
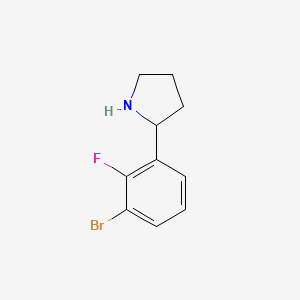
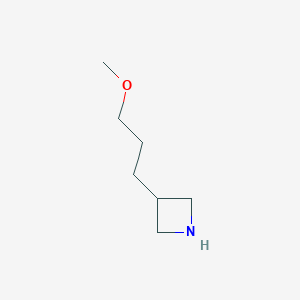

![4-[[3-[(2-Methylpropan-2-yl)oxy]-3-oxopropyl]amino]-1-piperidinecarboxylic acid tert-butyl ester](/img/structure/B15311458.png)
